

Stability and Degradation Pathways of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: Oxolane-2-carbonyl isothiocyanate

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Abstract

Oxolane-2-carbonyl isothiocyanate is a reactive chemical entity with potential applications in organic synthesis and drug development. As an acyl isothiocyanate, its electrophilic nature governs its stability and reactivity profile. This technical guide provides an in-depth analysis of the anticipated stability and degradation pathways of **oxolane-2-carbonyl isothiocyanate** based on established principles of isothiocyanate chemistry. Due to a lack of specific literature on this particular compound, this guide extrapolates from data on analogous acyl isothiocyanates to predict its behavior under various conditions. The primary degradation pathways are expected to be hydrolysis and reactions with nucleophiles. Detailed experimental protocols for assessing stability are also presented, alongside visual representations of the core chemical transformations and experimental workflows to guide researchers in their investigations.

Introduction

Isothiocyanates ($-N=C=S$) are a class of highly reactive compounds utilized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activity.^{[1][2][3]} Acyl isothiocyanates, which feature a carbonyl group adjacent to the isothiocyanate moiety, are particularly reactive due to the electron-withdrawing nature of the acyl group, which enhances the electrophilicity of the isothiocyanate carbon.^[4]

Oxolane-2-carbonyl isothiocyanate, the subject of this guide, incorporates a saturated tetrahydrofuran (oxolane) ring. This structural feature is expected to influence its reactivity and stability compared to aromatic analogues like 2-furoyl isothiocyanate. This document aims to provide a comprehensive overview of the expected stability and degradation pathways of **oxolane-2-carbonyl isothiocyanate** to aid researchers in its handling, storage, and application.

Predicted Stability Profile

The stability of **oxolane-2-carbonyl isothiocyanate** is predicted to be influenced by several factors, summarized in the table below. The primary route of degradation is expected to be through nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group.

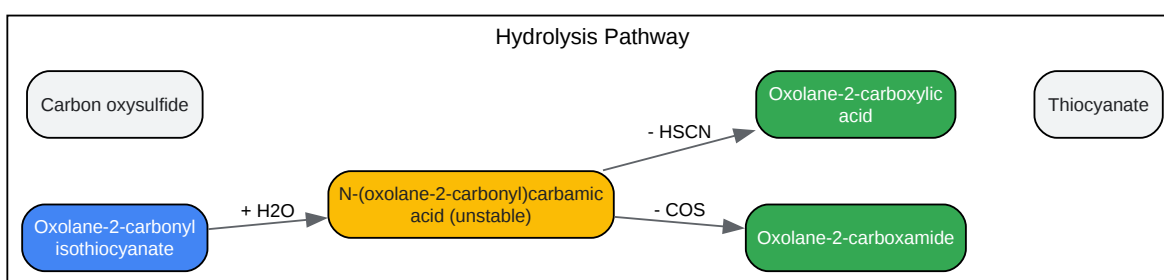
Factor	Predicted Effect on Stability	Rationale
Moisture/Water	Low Stability	Highly susceptible to hydrolysis, leading to the formation of the corresponding carbamic acid, which is unstable and decomposes. [5] [6]
pH	pH-dependent	Hydrolysis is expected to be accelerated under both acidic and basic conditions. [7]
Temperature	Low Stability at Elevated Temperatures	Thermal decomposition is a known degradation pathway for isothiocyanates, potentially leading to the formation of various products. [8] [9] [10]
Nucleophiles	Low Stability	Reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively. [1] [4] [11]
Light	Moderate Stability	While some isothiocyanates can undergo photochemical rearrangement, thermal pathways are generally more significant for acyl isothiocyanates. [12]

Predicted Degradation Pathways

The degradation of **oxolane-2-carbonyl isothiocyanate** is anticipated to proceed primarily through hydrolysis and reactions with other nucleophiles.

Hydrolysis

In the presence of water, **oxolane-2-carbonyl isothiocyanate** is expected to undergo hydrolysis to form an unstable N-(oxolane-2-carbonyl)carbamic acid. This intermediate would readily decompose to yield oxolane-2-carboxamide and carbon oxysulfide, or further to oxolane-2-carboxylic acid and thiocyanate. A proposed mechanism involves the nucleophilic attack of water on the isothiocyanate carbon.[5]

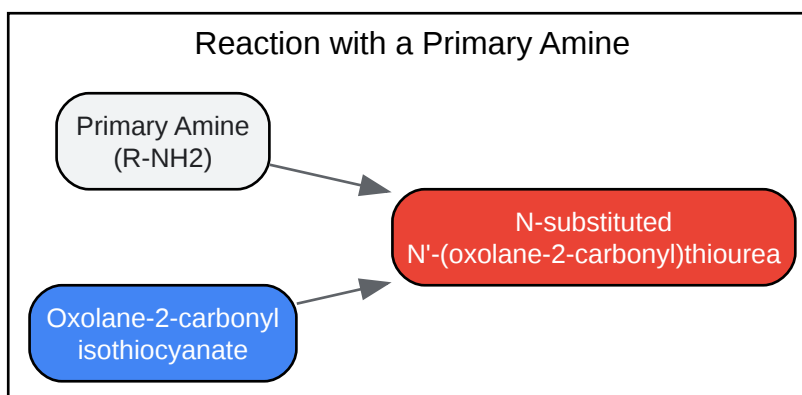


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Caption: Proposed hydrolysis pathway of **oxolane-2-carbonyl isothiocyanate**.

Reaction with Nucleophiles

Acyl isothiocyanates are highly reactive towards a variety of nucleophiles.[4] This reactivity is a key consideration for both its degradation and its synthetic utility. For instance, reaction with a primary amine would yield a substituted thiourea.



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Caption: General reaction with a primary amine nucleophile.

Experimental Protocols for Stability and Degradation Analysis

The following protocols are proposed for investigating the stability and degradation of **oxolane-2-carbonyl isothiocyanate**.

Materials and Reagents

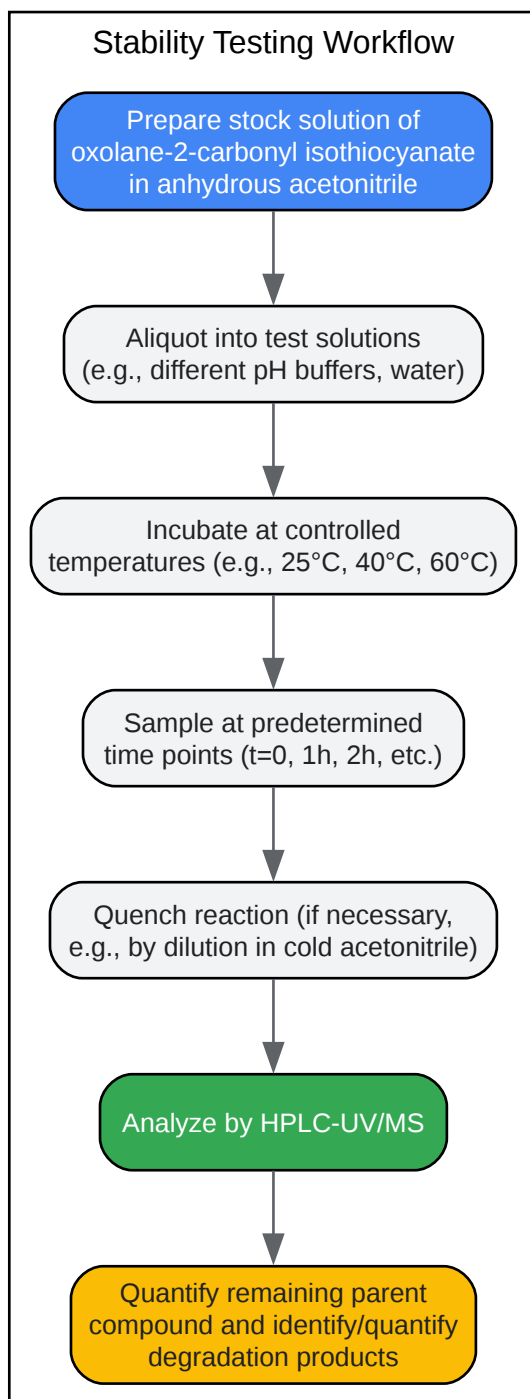
- **Oxolane-2-carbonyl isothiocyanate** (synthesis may be required from oxolane-2-carbonyl chloride and a thiocyanate salt)[2][13]
- HPLC-grade solvents (acetonitrile, water, methanol)
- Buffers of various pH (e.g., phosphate, acetate, borate)
- High-purity water
- Analytical standards of potential degradation products (if available)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
- Temperature-controlled incubator or water bath
- pH meter
- Vortex mixer
- Analytical balance

Experimental Workflow for Stability Testing

The general workflow for assessing the stability of **oxolane-2-carbonyl isothiocyanate** is depicted below.



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Caption: General experimental workflow for stability analysis.

HPLC Method for Analysis

A reverse-phase HPLC method would be suitable for monitoring the degradation of **oxolane-2-carbonyl isothiocyanate** and the formation of more polar degradation products.

- Column: C18, e.g., 4.6 x 150 mm, 5 μ m
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the parent compound and its degradation products.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection: UV at a suitable wavelength (e.g., 254 nm) or MS for identification of unknowns.

Summary and Recommendations

Oxolane-2-carbonyl isothiocyanate is predicted to be a reactive molecule with limited stability, particularly in the presence of nucleophiles such as water. Its handling and storage should be conducted under anhydrous conditions, and its use in reactions should account for its high reactivity. For drug development professionals, this inherent reactivity could be harnessed for covalent modification of biological targets, but also presents a challenge for formulation and stability.

It is strongly recommended that experimental studies, following the protocols outlined in this guide, be conducted to confirm the stability profile and definitively identify the degradation products of **oxolane-2-carbonyl isothiocyanate**. This will provide a solid foundation for its effective use in research and development.

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